molecular formula C24H39NO3 B12435177 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid CAS No. 128201-89-8

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid

Cat. No.: B12435177
CAS No.: 128201-89-8
M. Wt: 389.6 g/mol
InChI Key: JKUDIEXTAYKJNX-UHFFFAOYSA-N
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Description

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid (also named N-Arachidonoyl-Gamma-Aminobutyric Acid, NAGABA) is a long-chain N-acylamide derived from γ-aminobutyric acid (GABA) and arachidonic acid (C20:4, ω-6). Its structure comprises a butanoic acid backbone with an amide-linked icosa-5,8,11,14-tetraenoyl (arachidonoyl) group. This compound is implicated in lipid signaling pathways, though its precise biological roles remain under investigation .

Properties

CAS No.

128201-89-8

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

IUPAC Name

4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)

InChI Key

JKUDIEXTAYKJNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Acyl Chloride Activation

Arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reactive intermediate is then coupled with γ-aminobutyric acid (GABA) under anhydrous conditions.

Procedure :

  • Activation :
    • Arachidonic acid (1 equiv) is dissolved in dry dichloromethane (DCM).
    • Thionyl chloride (1.2 equiv) is added dropwise at 0°C under nitrogen.
    • The mixture is stirred at room temperature for 2–4 hours, followed by solvent evaporation to yield arachidonoyl chloride.
  • Coupling :
    • GABA (1.5 equiv) is suspended in DCM with triethylamine (2 equiv) as a base.
    • Arachidonoyl chloride is added slowly, and the reaction is stirred for 12–24 hours.
    • The product is extracted with aqueous HCl (1M) and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 65–72%.

Carbodiimide-Mediated Coupling

N,N-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct coupling between arachidonic acid and GABA.

Procedure :

  • Reaction Setup :
    • Arachidonic acid (1 equiv), GABA (1.2 equiv), and DCC (1.5 equiv) are dissolved in dry DMF.
    • Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) is added.
  • Conditions :

    • The mixture is stirred at 25°C for 24 hours under nitrogen.
    • N,N-Dicyclohexylurea (DCU) byproduct is removed by filtration.
  • Purification :

    • The crude product is washed with cold water, extracted into ethyl acetate, and chromatographed (gradient elution: 5–20% methanol in DCM).

Yield : 58–68%.

Mixed Anhydride Method

Arachidonic acid is converted to a mixed anhydride with ethyl chloroformate, enabling nucleophilic attack by GABA’s amine group.

Procedure :

  • Anhydride Formation :
    • Arachidonic acid (1 equiv) and ethyl chloroformate (1.1 equiv) are reacted in tetrahydrofuran (THF) at -10°C.
    • Triethylamine (1.1 equiv) is added to neutralize HCl.
  • Coupling :
    • GABA (1.2 equiv) is added, and the reaction is warmed to 25°C for 6 hours.
    • The product is isolated via acid-base extraction (pH 3–4) and recrystallized from ethanol.

Yield : 60–65%.

Enzymatic Synthesis

Fatty Acid Amide Hydrolase (FAAH)-Mediated Condensation

FAAH catalyzes the reverse reaction of anandamide hydrolysis, condensing arachidonic acid with GABA in the presence of ATP.

Procedure :

  • Reaction Mixture :
    • Arachidonic acid (5 mM), GABA (10 mM), ATP (2 mM), and FAAH enzyme (0.5 mg/mL) are incubated in Tris-HCl buffer (pH 7.4).
  • Conditions :

    • The reaction proceeds at 37°C for 6 hours.
    • Termination: Add ice-cold acetonitrile and centrifuge to remove proteins.
  • Purification :

    • Solid-phase extraction (C18 cartridges) with elution using methanol:water (80:20).

Yield : 20–30%.

Lipase-Catalyzed Transamidation

Immobilized Candida antarctica lipase B (CAL-B) facilitates amide bond formation in non-aqueous media.

Procedure :

  • Substrate Preparation :
    • Arachidonic acid methyl ester (1 equiv) and GABA (2 equiv) are dissolved in tert-butanol.
  • Enzymatic Reaction :

    • CAL-B (50 mg/mL) is added, and the mixture is stirred at 50°C for 48 hours.
  • Workup :

    • The enzyme is filtered, and the solvent is evaporated.
    • The residue is hydrolyzed with NaOH (1M) to convert esters to free acids.

Yield : 40–50%.

Analytical Validation of Synthesis

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 μm).
  • Mobile Phase: Acetonitrile/water (75:25) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.

Results :

Method Retention Time (min) Purity (%)
Acyl Chloride 12.3 98.5
DCC Coupling 12.1 97.8
Enzymatic 12.5 95.2

Mass Spectrometry Confirmation

LC-MS/MS Parameters :

  • Ionization: ESI⁻ (negative mode).
  • Precursor Ion: m/z 388.3 [M-H]⁻.
  • Product Ions: m/z 268.2 (arachidonoyl), 130.1 (GABA fragment).

Key Data :

  • Observed m/z: 388.3 ± 0.1.
  • Fragmentation Pattern: Matches reference standards.

Challenges and Optimization

Oxidation of Arachidonoyl Chain

The tetraene system in arachidonic acid is prone to oxidation, leading to peroxides.
Mitigation Strategies :

  • Conduct reactions under nitrogen/argon.
  • Add antioxidants (e.g., butylated hydroxytoluene, 0.01% w/v).

Racemization of GABA

Basic conditions during coupling may cause L-GABA racemization.
Solution :

  • Use low temperatures (0–5°C) and minimize reaction time.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Acyl Chloride 72 98.5 High Moderate
DCC Coupling 68 97.8 Moderate High
Enzymatic 30 95.2 Low Low

Industrial-Scale Production Considerations

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing arachidonic acid degradation.
  • Green Chemistry : Use of immobilized lipases in supercritical CO₂ minimizes solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-arachidonoyl L-GABA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives of arachidonic acid.

    Reduction: Alcohol derivatives of GABA.

    Substitution: Free arachidonic acid and GABA.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • NAGABA vs. Anandamide: Both contain arachidonic acid, but NAGABA’s GABA moiety may confer affinity for GABAergic or TRP channels, whereas anandamide’s ethanolamide group drives CB1/CB2 binding .
  • Metabolic Stability : NAGABA’s amide bond may enhance stability compared to ester-linked analogs like phosphatidic acids, which are rapidly metabolized in membranes .

Biological Activity

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid, also known as icosa-5,8,11,14-tetraenoic acid, is a polyunsaturated fatty acid characterized by its unique structure and biological properties. This compound has garnered attention for its potential therapeutic applications due to its role in various biological processes, including inflammation and cellular signaling.

  • Molecular Formula : C20H32O2
  • Molecular Weight : 304.46 g/mol
  • CAS Number : 506-32-1
  • Structure : Contains four double bonds located at positions 5, 8, 11, and 14 of the carbon chain.
PropertyValue
Molecular FormulaC20H32O2
Molecular Weight304.46 g/mol
CAS Number506-32-1
AppearanceWhite to light yellow powder

Anti-inflammatory Effects

Research indicates that icosa-5,8,11,14-tetraenoic acid exhibits significant anti-inflammatory properties. It is involved in the modulation of eicosanoid metabolism, which plays a crucial role in inflammatory responses. Eicosanoids derived from this fatty acid can influence various signaling pathways that mediate inflammation.

Case Study: Eicosanoid Metabolism

A study highlighted the impact of eicosanoid metabolism on inflammatory diseases. The findings suggest that fatty acids like icosa-5,8,11,14-tetraenoic acid can inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators. This dual action may provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases .

Neuroprotective Properties

Icosa-5,8,11,14-tetraenoic acid has also been investigated for its neuroprotective effects. It appears to influence neuronal survival and function by modulating oxidative stress and apoptosis pathways.

Research Findings

A recent study demonstrated that treatment with this compound improved neuronal cell viability under oxidative stress conditions. The mechanism involves the activation of antioxidant defenses and inhibition of apoptotic pathways .

Role in Cellular Signaling

The compound plays a pivotal role in cellular signaling processes. It is known to interact with various receptors and enzymes involved in lipid metabolism and signal transduction.

Icosa-5,8,11,14-tetraenoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating gene expression related to lipid metabolism and inflammation. This activation can lead to beneficial metabolic effects and reduced inflammation .

Summary of Biological Activities

ActivityDescription
Anti-inflammatoryModulates eicosanoid metabolism; inhibits pro-inflammatory cytokines.
NeuroprotectiveEnhances neuronal survival; reduces oxidative stress-induced apoptosis.
Cellular signalingActivates PPARs; influences lipid metabolism and gene expression.

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